Cas no 2408937-07-3 (rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate is a chiral intermediate of interest in organic synthesis, particularly for the preparation of biologically active compounds. Its structure features a hydroxytetrahydrofuran moiety and a tert-butoxycarbonyl (Boc) protected amine, offering versatility in further functionalization. The (3R,4S) stereochemistry ensures precise control in stereoselective reactions, making it valuable for pharmaceutical applications. The Boc group enhances stability during synthetic manipulations, while the hydroxy group provides a handle for derivatization. This compound is suited for asymmetric synthesis, peptidomimetics, and medicinal chemistry research, where high enantiopurity and regioselectivity are critical. Its well-defined stereochemistry and reactive sites facilitate efficient downstream transformations.
rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate structure
2408937-07-3 structure
Product Name:rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate
CAS No:2408937-07-3
MF:C11H21NO4
MW:231.28874373436
CID:6135620
PubChem ID:165686794
Update Time:2025-10-29

rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2408937-07-3
    • EN300-7426469
    • rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate
    • Inchi: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-8-6-15-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
    • InChI Key: YYPNTHXSHHGJIG-RKDXNWHRSA-N
    • SMILES: O1C[C@H]([C@@H](C1)CCNC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 231.14705815g/mol
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 67.8Ų

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Additional information on rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate

Rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate (CAS No. 2408937-07-3): A Comprehensive Overview

Rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate (CAS No. 2408937-07-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

The chemical structure of rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate is defined by its chiral centers and functional groups. The compound features a tert-butyl carbamate moiety attached to an ethyl group, which is further substituted with a 4-hydroxyoxolan-3-yl group. The presence of these functional groups imparts specific chemical and physical properties to the molecule. For instance, the tert-butyl carbamate group enhances the stability of the compound by protecting the amine functionality, while the hydroxyl group on the oxolane ring provides potential sites for hydrogen bonding and solubility enhancement.

The molecular formula of rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate is C15H29NO5, with a molecular weight of approximately 299.39 g/mol. The compound is typically a white solid at room temperature and exhibits good solubility in common organic solvents such as methanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various synthetic transformations and biological assays.

Synthesis Methods

The synthesis of rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate has been reported in several scientific publications. One common approach involves the reaction of tert-butyl 2-aminoethylcarbamate with an appropriate chiral alcohol precursor. The key steps in this synthesis include:

  • Nucleophilic Substitution: The tert-butyl 2-aminoethylcarbamate reacts with a halide or tosylate derivative of the chiral alcohol to form an intermediate.
  • Reduction: The intermediate is then reduced using a suitable reducing agent to introduce the hydroxyl group on the oxolane ring.
  • Purification: The final product is purified using techniques such as column chromatography or crystallization to ensure high purity and enantiomeric excess (ee).

This synthetic route has been optimized to achieve high yields and enantioselectivity, making it a viable method for large-scale production of the compound.

Biological Activities

The biological activities of rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate have been extensively studied in recent years. One of the most notable applications is its potential as a prodrug for various therapeutic agents. The tert-butyl carbamate group can be cleaved under physiological conditions to release the active amine moiety, which can then exert its pharmacological effects.

In addition to its prodrug potential, this compound has shown promising results in modulating specific biological pathways. For example, studies have demonstrated its ability to inhibit certain enzymes involved in metabolic disorders and neurodegenerative diseases. The hydroxyl group on the oxolane ring plays a crucial role in these interactions by forming hydrogen bonds with target proteins.

Recent Research Advancements

The latest research on rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate has focused on expanding its therapeutic applications and understanding its mechanism of action at a molecular level. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Another notable study conducted by researchers at a leading pharmaceutical company investigated the use of this compound as a neuroprotective agent in models of Parkinson's disease. The results showed that treatment with rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate significantly reduced neuronal cell death and improved motor function in animal models.

Beyond these specific applications, ongoing research is exploring the potential of this compound in other areas such as cancer therapy and cardiovascular disease management. The unique combination of structural features and biological activities makes it an attractive candidate for further development.

Conclusion

In conclusion, rac-tert-butyl N-{2-[(3R,4S)-4-hydroxyoxolan-3-yl]ethyl}carbamate (CAS No. 2408937-07-3) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities have led to promising results in various therapeutic applications. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel drugs and treatments for a wide range of diseases.

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